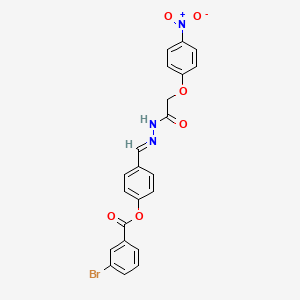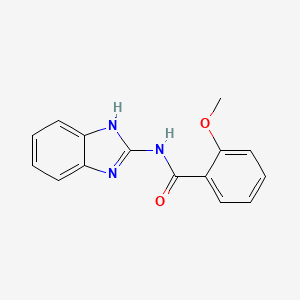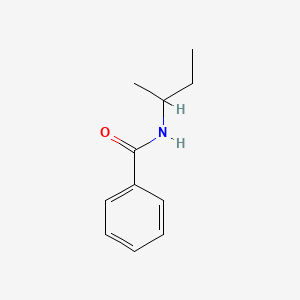
2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol is an organic compound that belongs to the class of halogenated phenols. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of bromine, chlorine, and phenyl groups in its structure suggests potential biological activity and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms to the phenol ring.
Schiff Base Formation: Reaction of 3-chloro-2-methyl-aniline with a suitable aldehyde to form the imine (Schiff base).
Coupling Reaction: Coupling of the brominated phenol with the Schiff base under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the imine group.
Substitution: Halogen atoms in the compound can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce a range of halogenated derivatives.
科学研究应用
2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol could have several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its halogenated structure.
Biological Studies: Investigation of its biological activity, including antimicrobial or anticancer properties.
Materials Science: Use in the synthesis of novel materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol would depend on its specific interactions with biological targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors, leading to changes in cell signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression or replication.
相似化合物的比较
Similar Compounds
- 2,4-Dibromo-6-((2-chloro-phenylimino)-methyl)-phenol
- 2,4-Dibromo-6-((4-chloro-2-methyl-phenylimino)-methyl)-phenol
- 2,4-Dichloro-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol
Uniqueness
The uniqueness of 2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol lies in its specific halogenation pattern and the presence of the imine group, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C14H10Br2ClNO |
|---|---|
分子量 |
403.49 g/mol |
IUPAC 名称 |
2,4-dibromo-6-[(3-chloro-2-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H10Br2ClNO/c1-8-12(17)3-2-4-13(8)18-7-9-5-10(15)6-11(16)14(9)19/h2-7,19H,1H3 |
InChI 键 |
ISOXAQLFOKUISJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)N=CC2=C(C(=CC(=C2)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B11991700.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991705.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991712.png)
![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate](/img/structure/B11991718.png)
![Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-](/img/structure/B11991733.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11991737.png)





